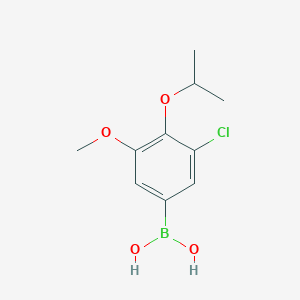

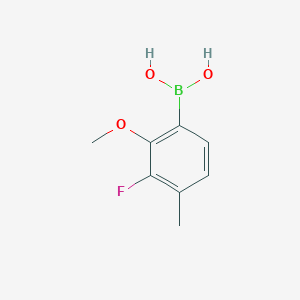

3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid; 96%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid, also known as 3-CIP-5-MPA, is an organic compound with a molecular formula of C8H11ClO3. It is a white, powder-like solid with a melting point of 118-122°C. It is soluble in ethanol and slightly soluble in water. 3-CIP-5-MPA is commonly used in organic synthesis and is a versatile reagent due to its reactivity and stability.

科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid serves as a boronate ester, which can be coupled with various aryl or heteroaryl halides using palladium catalysts. This cross-coupling reaction enables the synthesis of diverse organic compounds, including pharmaceutical intermediates and natural products .

Iron-Catalyzed Oxidative Coupling

This compound participates in iron-catalyzed oxidative coupling reactions with benzene derivatives. These reactions lead to the formation of biaryl compounds, which are valuable building blocks in organic synthesis. The method provides an alternative to traditional palladium-catalyzed coupling reactions .

Microtubule Inhibitors for Antitumor Applications

Researchers have explored the use of boronic acids in designing microtubule inhibitors. By modifying the phenylboronic acid scaffold, it’s possible to create compounds that disrupt microtubule dynamics, potentially leading to novel antitumor agents. Further studies are needed to optimize the structure and evaluate their efficacy .

Rhodium-Catalyzed Arylation and Dieckmann-Type Annulation

3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid can participate in rhodium-catalyzed arylation reactions. These transformations allow the construction of complex aromatic systems. Additionally, the compound has been employed in Dieckmann-type annulation reactions, leading to the formation of cyclic structures .

Copper-Catalyzed Oxidative N-Arylation

In copper-catalyzed reactions, this boronic acid derivative reacts with arylamines to form N-aryl compounds. These reactions are valuable for the synthesis of various heterocycles and functionalized amines. The oxidative N-arylation process provides a straightforward route to diversely substituted products .

Hydromethylation and Total Synthesis Applications

Researchers have applied protodeboronation reactions to methoxy-protected natural products, including (-)-Δ8-THC and cholesterol. The formal total synthesis of δ-®-coniceine and indolizidine 209B has also utilized protodeboronation. These applications highlight the versatility of boronic acids in complex molecule synthesis .

作用機序

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the phenyl ring of the compound) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of this group with an electrophilic organic compound .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling suggests it could be involved in the synthesis of various organic compounds . These could potentially affect a wide range of biochemical pathways, depending on the specific compounds synthesized.

Pharmacokinetics

As a boronic acid, it is likely to have good stability and reactivity, making it suitable for use in chemical reactions .

Result of Action

The primary result of the action of 3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide variety of organic compounds, potentially with various biological activities.

Action Environment

The efficacy and stability of 3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a suitable metal catalyst (typically palladium), the pH of the reaction environment, and the presence of a base . The compound is generally stable and environmentally benign .

特性

IUPAC Name |

(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6,13-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELOJNIOEOCUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC(C)C)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)

![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)

![4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6343047.png)

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)

![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)